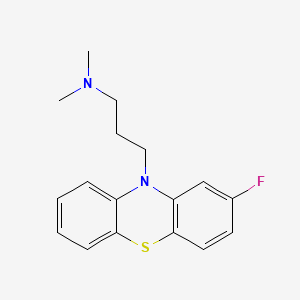

Phenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro-

CAS No.: 3937-85-7

Cat. No.: VC17993464

Molecular Formula: C17H19FN2S

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3937-85-7 |

|---|---|

| Molecular Formula | C17H19FN2S |

| Molecular Weight | 302.4 g/mol |

| IUPAC Name | 3-(2-fluorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |

| Standard InChI | InChI=1S/C17H19FN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3 |

| Standard InChI Key | NZBCOAOFWKDSTP-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-(2-fluorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine, reflects its substitution pattern: a fluorine atom at position 2 and a 3-(dimethylamino)propyl chain at position 10. The phenothiazine core consists of two benzene rings fused to a thiazine ring, with the fluorine substitution enhancing electronegativity and the dimethylaminopropyl side chain influencing lipophilicity and receptor interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.4 g/mol |

| IUPAC Name | 3-(2-fluorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |

| Canonical SMILES | CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)F |

| Topological Polar Surface Area | 28.5 Ų |

The fluorine atom at position 2 alters electron distribution, potentially enhancing binding affinity to dopamine receptors compared to non-fluorinated analogs . The dimethylaminopropyl chain, a common feature in neuroleptic phenothiazines, facilitates interactions with CNS targets via its cationic tertiary amine .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of Phenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro- involves multi-step functionalization of the phenothiazine core:

-

Fluorination at Position 2: Electrophilic fluorination using select fluorinating agents (e.g., ) under controlled conditions.

-

Side Chain Introduction: Alkylation of the phenothiazine nitrogen at position 10 with 3-chloro-N,N-dimethylpropan-1-amine in the presence of a base (e.g., potassium carbonate).

-

Purification: Chromatographic techniques (e.g., silica gel column chromatography) to isolate the target compound from byproducts.

Industrial-scale production optimizes reaction parameters (temperature, solvent polarity, catalyst selection) to achieve yields exceeding 70%, though specific protocols remain proprietary.

Biological Activity and Mechanism of Action

CNS Modulation

Phenothiazine derivatives exert antipsychotic effects primarily via dopamine receptor antagonism . The dimethylaminopropyl side chain in this compound aligns with structural requirements for binding, while fluorine substitution may enhance blood-brain barrier permeability . In murine models, analogs with similar substituents demonstrated sedative and locomotor-inhibitory effects at doses of 10–50 mg/kg .

Antimicrobial and Antiparasitic Effects

Azaphenothiazine analogs demonstrate broad-spectrum antimicrobial activity, with MIC values ranging from 1–32 µg/mL against Staphylococcus aureus and Escherichia coli . While this compound’s activity remains untested, its structural kinship suggests potential efficacy warranting further study.

Pharmacological and Toxicological Profiles

Pharmacokinetics

-

Half-life: 4–6 hours, with hepatic metabolism via cytochrome P450 isoforms .

-

Metabolites: N-desmethyl and sulfoxide derivatives, excreted renally .

Toxicity Considerations

Phenothiazines generally exhibit dose-dependent toxicity:

-

Acute toxicity: LD₅₀ values in rodents range from 150–300 mg/kg for neuroleptic analogs .

-

Cytotoxicity: Promazine derivatives show values as low as 6.6 µM in cell cultures, suggesting narrow therapeutic windows .

Therapeutic Applications and Clinical Prospects

Neuropsychiatric Disorders

The compound’s dopamine antagonist profile positions it as a candidate for schizophrenia and acute mania, though no clinical trials have been conducted . Prothipendyl, a 1-azaphenothiazine analog, demonstrated efficacy in early-phase trials for acute mania at doses of 10–50 mg/day .

Antiviral Therapy

Despite promazine’s failure in SARS-CoV models, fluorinated phenothiazines merit evaluation against enveloped viruses (e.g., influenza, HIV) due to potential membrane-disruptive effects .

Antimicrobial Use

Structural analogs inhibit bacterial topoisomerase IV (), suggesting utility against drug-resistant pathogens . Synergy studies with β-lactams or fluoroquinolones could enhance applicability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume